Muscimol's ability to activate GABA receptors has made it a promising candidate for pain management. Studies suggest it might be more effective than GABA itself in reducing neuropathic pain caused by nerve injuries []. This effect is believed to be due to its ability to decrease neuronal excitability in pain pathways. Additionally, muscimol's anti-inflammatory and antioxidant properties may contribute to its analgesic effects [].
Muscimol's GABAergic action could also translate to benefits for anxiety and sleep disorders. GABA is the brain's primary inhibitory neurotransmitter, and its deficiency is linked to these conditions. Early research suggests muscimol might help manage stress and anxiety []. However, more studies are needed to confirm this and determine its safety and efficacy for these specific uses.
Understanding how muscimol interacts with the nervous system is crucial for developing safe and targeted therapies. Recent research suggests it directly activates a specific potassium channel called TREK-2, which is expressed in GABAergic neurons []. This activation helps regulate neuronal activity and may contribute to muscimol's therapeutic effects.
Muscimol is a psychoactive compound primarily found in the Amanita muscaria mushroom, commonly known as the Fly Agaric. It is an isoxazole derivative, recognized for its unique structure and potent effects on the central nervous system. The chemical formula of muscimol is C₄H₆N₂O₂, with a molecular weight of 114.10 g/mol. Muscimol appears as a white crystalline powder and is highly soluble in water, with a melting point ranging from 175 to 177 °C .
Muscimol acts mainly as an agonist for GABA-A receptors, mimicking the inhibitory neurotransmitter gamma-aminobutyric acid. This activation leads to the opening of chloride channels, resulting in hyperpolarization of neurons and decreased neuronal excitability. Such properties make muscimol significant for studying GABAergic mechanisms in various physiological and pathological states .
Muscimol exhibits significant biological activity, primarily through its interaction with GABA receptors. As a potent GABA-A receptor agonist and partial agonist at GABA-C receptors, muscimol influences neuronal activity by enhancing inhibitory signals within the brain. This mechanism results in sedative effects, relaxation, and altered states of consciousness .
In addition to its psychoactive effects, muscimol has been studied for its potential therapeutic applications, including anxiety reduction and neuroprotective properties. Its ability to modulate neurotransmitter systems makes it a valuable tool for investigating synaptic transmission and neural circuit dynamics .
The synthesis of muscimol can be achieved through various methods:
Muscimol has several applications across various fields:
Research on muscimol has highlighted its interactions with various neurotransmitter systems:
Muscimol shares similarities with several other compounds found in Amanita mushrooms or related species. Here are some notable comparisons:
Compound | Structure Type | Primary Action | Unique Features |
---|---|---|---|
Ibotenic Acid | Isoxazole | Glutamate receptor agonist | Neurotoxic; converts to muscimol after ingestion |
Muscarine | Alkaloid | Acetylcholine receptor agonist | Affects parasympathetic nervous system |
Psilocybin | Tryptamine | Serotonin receptor agonist | Classic psychedelic; different mechanism than muscimol |
Baclofen | GABA derivative | GABA-B receptor agonist | Primarily used as a muscle relaxant |
Muscimol's uniqueness lies in its specific action on GABA receptors compared to the excitatory effects of ibotenic acid or the distinct mechanisms of other psychedelics like psilocybin .
Acute Toxic
The Merck Index, 12th Edition
Johnston GA (October 2014). "Muscimol as an ionotropic GABA receptor agonist". Neurochemical Research. 39 (10): 1942–1947. doi:10.1007/s11064-014-1245-y. PMID 24473816. S2CID 13364321.
Heiss JD, Walbridge S, Rene'Smith RN, Sato S, Oldfield EH, Lonser RR (August 2012). "174 Convection-Enhanced Delivery of Muscimol to the Epileptic FocusPreclinical and Clinical Research". Neurosurgery. 71 (2): E568. doi:10.1227/01.neu.0000417764.02569.dc. ISSN 0148-396X.
Benkherouf AY, Taina KR, Meera P, Aalto AJ, Li XG, Soini SL, et al. (April 2019). "Extrasynaptic δ-GABAA receptors are high-affinity muscimol receptors". Journal of Neurochemistry. 149 (1): 41–53. doi:10.1111/jnc.14646. PMC 6438731. PMID 30565258.
Chilton WS, Ott J (1976). "Toxic metabolites of Amanita pantherina, A. cothurnata, A. muscaria and other Amanita species". Lloydia. 39 (2–3): 150–157. PMID 985999.
Michelot D, Melendez-Howell LM (February 2003). "Amanita muscaria: chemistry, biology, toxicology, and ethnomycology". Mycological Research. 107 (Pt 2): 131–146. doi:10.1017/S0953756203007305. PMID 12747324.
Chilton WS (1978). "Chemistry and Mode of Action of Mushroom Toxins". In Rumack, BH, Salzman, E (eds.). Mushroom Poisoning: Diagnosis and Treatment. Palm Beach: CRC Press. pp. 87–124. ISBN 9780849351853.
Frølund B, Ebert B, Kristiansen U, Liljefors T, Krogsgaard-Larsen P (August 2002). "GABA(A) receptor ligands and their therapeutic potentials". Current Topics in Medicinal Chemistry. 2 (8): 817–832. doi:10.2174/1568026023393525. PMID 12171573.
Quirk K, Whiting PJ, Ragan CI, McKernan RM (August 1995). "Characterisation of delta-subunit containing GABAA receptors from rat brain". European Journal of Pharmacology. 290 (3): 175–181. doi:10.1016/0922-4106(95)00061-5. PMID 7589211.
Chandra D, Jia F, Liang J, Peng Z, Suryanarayanan A, Werner DF, et al. (October 2006). "GABAA receptor alpha 4 subunits mediate extrasynaptic inhibition in thalamus and dentate gyrus and the action of gaboxadol". Proceedings of the National Academy of Sciences of the United States of America. 103 (41): 15230–15235. Bibcode:2006PNAS..10315230C. doi:10.1073/pnas.0604304103. PMC 1578762. PMID 17005728.
Benkherouf AY, Taina KR, Meera P, Aalto AJ, Li XG, Soini SL, et al. (April 2019). "Extrasynaptic δ-GABAA receptors are high-affinity muscimol receptors". Journal of Neurochemistry. 149 (1): 41–53. doi:10.1111/jnc.14646. PMC 6438731. PMID 30565258.
Woodward RM, Polenzani L, Miledi R (April 1993). "Characterization of bicuculline/baclofen-insensitive (rho-like) gamma-aminobutyric acid receptors expressed in Xenopus oocytes. II. Pharmacology of gamma-aminobutyric acidA and gamma-aminobutyric acidB receptor agonists and antagonists". Molecular Pharmacology. 43 (4): 609–625. PMID 8386310.
"Erowid Psychoactive Amanitas Vault : Dosage". www.erowid.org. Retrieved 2018-04-05.
Cooper R (1979). A guide to British Psilocybin mushrooms (Rev ed.). London: Hassle Free Press. ISBN 9780861660049. OCLC 7605366.
Singh GP, Loona N (April 2013). "Zolpidem-induced Hallucinations: A Brief Case Report from the Indian Subcontinent". Indian Journal of Psychological Medicine. 35 (2): 212–213. doi:10.4103/0253-7176.116260. PMC 3775057. PMID 24049236.
Onda M, Fukushima H, Akagawa M (June 1964). "A Flycidal Constituent of Amanita pantherina (DC.) FR". Chemical & Pharmaceutical Bulletin. 12 (6): 751. doi:10.1248/cpb.12.751. PMID 14199180.
Takemoto T, Nakajima T, Yokobe T (December 1964). "[Structure of Ibotenic Acid ]". Yakugaku Zasshi : Journal of the Pharmaceutical Society of Japan (in Japanese). 84: 1232–3. PMID 14266560.
Eugster CH, Müller GF, Good R (June 1965). "[The active ingredients from Amanita muscaria: ibotenic acid and muscazone]". Tetrahedron Letters (23): 1813–1815. doi:10.1016/S0040-4039(00)90133-3. PMID 5891631.
Bowden K, Drysdale AC, Mogey GA (June 1965). "Constituents of Amanita muscaria". Nature. 206 (991): 1359–1360. Bibcode:1965Natur.206.1359B. doi:10.1038/2061359a0. PMID 5891274. S2CID 4178793.
Brehm L, Frydenvang K, Hansen LM, Norrby PO, Krogsgaard-Larsen P, Liljefors T (December 1997). "Structural features of muscimol, a potent GABAA receptor agonist, crystal structure and quantum chemicalab initio calculations". Structural Chemistry. 8 (6): 443–451. doi:10.1007/BF02311703. S2CID 93397543.
"Muscimol". pubchem.ncbi.nlm.nih.gov.
Pevarello P, Varasi M (1992). "An Improved Synthesis of Muscimol". Synthetic Communications. 22 (13): 1939–1948. doi:10.1080/00397919208021324.
"Cellulose Phosphate: Product Information" (PDF). Sigma Aldrich. Retrieved 23 April 2020.
Bowden K, Drysdale AC (March 1965). "A novel constituent of". Tetrahedron Letters. 6 (12): 727–728. doi:10.1016/S0040-4039(01)83973-3. PMID 14291871.
Stebelska K. Fungal hallucinogens psilocin, ibotenic acid, and muscimol: analytical methods and biologic activities. Therapeutic Drug Monitoring. 2013;35(4):420-442. doi:10.1097/FTD.0b013e31828741a5
Krogsgaard-Larsen P, Falch E, Hjeds H. 2 Heterocyclic Analogues of GAB A: Chemistry, Molecular Pharmacology and Therapeutic Aspects. In: Ellis GP, West GB, eds. Progress in Medicinal Chemistry. Vol 22. ; 1985:67-120. doi:10.1016/S0079-6468(08)70229-7
Onda M, Fukushima H, Akagawa M. A flycidal constituent of Amanita pantherina (DC.) FR. Chemical and Pharmaceutical Bulletin (Tokyo). 1964;12:751. doi:10.1248/cpb.12.751
Gagneux AR, Häfliger F, Eugster CH, Good R. Synthesis of pantherine (agarin). Tetrahedron Letters. 1965;6(25):2077-2079. doi:10.1016/S0040-4039(00)90157-6
Ebert B, Thompson SA, Saounatsou K, Mckernan R, Krogsgaard-Larsen P, Wafford KA. Differences in agonist/antagonist binding affinity and receptor transduction using recombinant human gammaaminobutyric acid Type A receptors. Molecular Pharmacology. 1997;52(6):1150-1156. doi:10.1124/mol.52.6.1150
Moroni F, Forchetti MC, Krogsgaard‐Larsen P, Guidotti A. Relative disposition of the GABA agonists THIP and muscimol in the brain of the rat. Journal of Pharmacy and Pharmacology. 1982;34(10):676-678. doi:10.1111/j.2042-7158.1982.tb04702.x
Krogsgaard-Larsen P, Frolund B, Frydenvang K. GABA uptake inhibitors. Design, molecular pharmacology and therapeutic aspects. Current Pharmaceutical Design. 2000;6(12):1193-1209. doi:10.2174/1381612003399608
Baraldi M, Grandison L, Guidotti A. Distribution and metabolism of muscimol in the brain and other tissues of the rat. Neuropharmacology. 1979;18(1):57-62. doi:10.1016/0028-3908(79)90009-1
Maggi A, Enna SJ. Characteristics of muscimol accumulation in mouse brain after systemic administration. Neuropharmacology. 1979;18(4):361-366. doi:10.1016/0028-3908(79)90143-6
Rumack BH, Spoerke DG. Handbook of Mushroom Poisoning: Diagnosis and Treatment. CRC Press; 1994.
Tamminga CA, Crayton JW, Chase TN. Muscimol: GABA agonist therapy in schizophrenia. The American Journal of Psychiatry. 1978;135(6):746-747. doi:10.1176/ajp.135.6.746